

# Pigment Red 48:1 chemical structure and properties

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## Compound of Interest

Compound Name: Pigment Red 48:1

Cat. No.: B3357847

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## Pigment Red 48:1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pigment Red 48:1** (C.I. 15865:1), a prominent monoazo barium salt lake pigment. This document details its chemical structure, physicochemical properties, toxicological profile, and relevant experimental protocols, offering a valuable resource for professionals in research and development.

## Chemical Structure and Identification

**Pigment Red 48:1**, chemically identified as Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, is a significant member of the monoazo class of organic pigments. Its vibrant yellowish-red hue is a result of the extended chromophoric system established by the azo linkage between two aromatic moieties. The barium salt formation enhances its insolubility and stability, making it suitable for a wide range of applications.

Caption: Chemical Structure of **Pigment Red 48:1**.

## Physicochemical Properties

The performance and application suitability of **Pigment Red 48:1** are dictated by its physical and chemical properties. A summary of these properties is presented in the tables below.

**Table 1: General and Physical Properties**

Property	Value
Appearance	Bright yellowish-red powder
Molecular Weight	556.14 g/mol [1][2]
Molecular Formula	C <sub>18</sub> H <sub>11</sub> BaClN <sub>2</sub> O <sub>6</sub> S[1][2][3]
CAS Number	7585-41-3[3][4]
EINECS Number	231-494-8[5]
Density	1.65 - 1.9 g/cm <sup>3</sup> [5][6]
Oil Absorption	35-45 g/100g [5][7][8]
pH Value	6.0 - 8.0[5][7][8]
Melting Point	>400 °C[9]

**Table 2: Solubility and Stability**

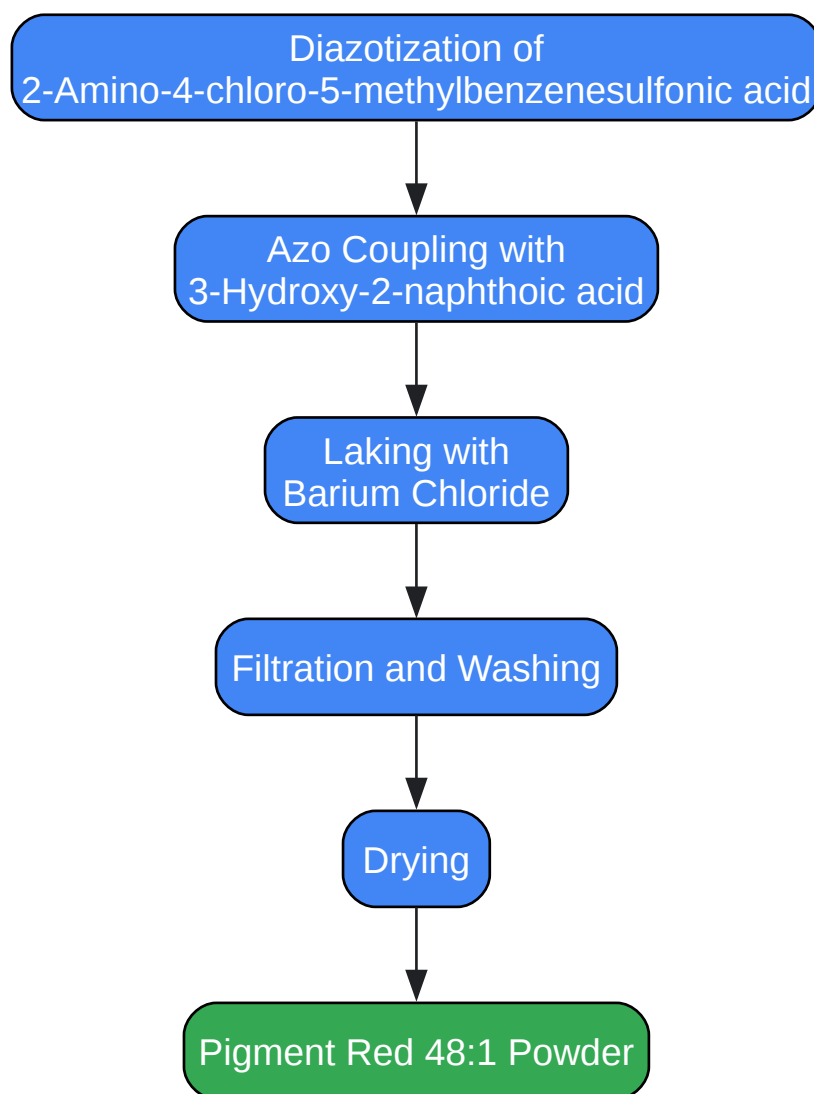
Property	Value
Water Solubility	< 25 µg/L at 23 °C[9][10]
Organic Solvent Solubility	Insoluble in ethanol and most organic solvents. [4][11]
Heat Resistance	Up to 180-200 °C[4][5][7][8]
Lightfastness (Blue Wool Scale)	4-6 (Moderate to Good)[4][5][7][8]
Acid Resistance	Fair to Good[4][5][7]
Alkali Resistance	Moderate to Good[4][5][7]
Soap Resistance	Good[5]
Migration Resistance	Good[8][12][13]

## Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of **Pigment Red 48:1**.

### Synthesis of Pigment Red 48:1

The synthesis of **Pigment Red 48:1** is a multi-step process involving diazotization, azo coupling, and laking.



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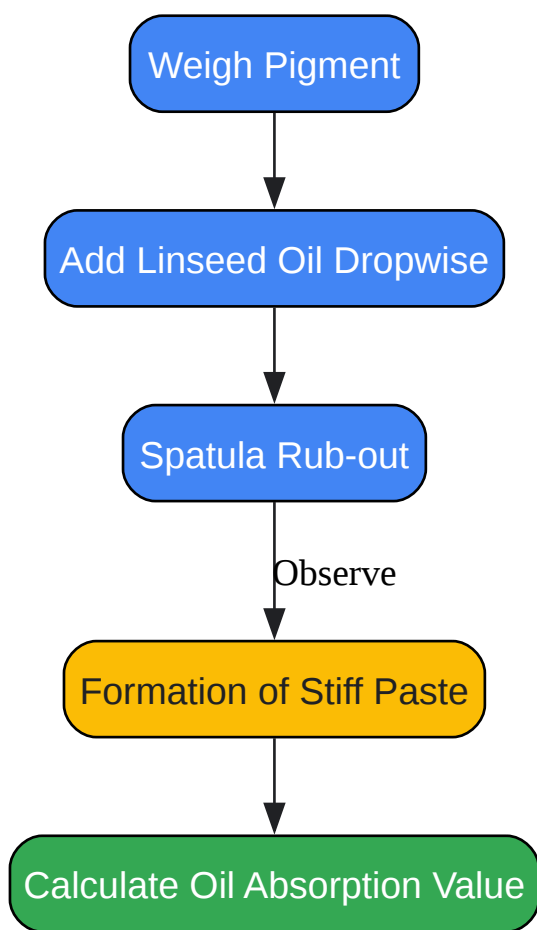
Caption: General workflow for the synthesis of **Pigment Red 48:1**.

#### Detailed Methodology:

- **Diazotization:** 2-Amino-4-chloro-5-methylbenzenesulfonic acid is suspended in water and cooled to 0-5 °C. Concentrated hydrochloric acid is added, followed by the slow addition of a sodium nitrite solution, maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.
- **Azo Coupling:** In a separate vessel, 3-hydroxy-2-naphthoic acid is dissolved in a dilute sodium hydroxide solution and cooled. The previously prepared cold diazonium salt solution is then slowly added with vigorous stirring. The pH is carefully controlled to facilitate the coupling reaction, resulting in the formation of a soluble azo dye.
- **Laking:** The solution containing the azo dye is heated, and a solution of barium chloride is added. The pH is adjusted to precipitate the insoluble barium salt of the dye.
- **Isolation and Purification:** The precipitated pigment is filtered, washed thoroughly with water to remove any soluble impurities, and then dried to obtain the final **Pigment Red 48:1** powder.

## Characterization Protocols

This test determines the amount of oil required to form a stiff, putty-like paste with a known weight of pigment, providing an indication of the vehicle demand.



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Caption: Workflow for determining oil absorption via spatula rub-out.

Procedure:

- A known weight of **Pigment Red 48:1** is placed on a smooth, non-absorbent surface.
- Linseed oil is added dropwise to the pigment.
- After each addition of oil, the mixture is thoroughly rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate.
- The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required per 100 grams of pigment.

**Lightfastness:** The lightfastness is determined by exposing a sample of the pigment, typically applied to a substrate, to a standardized light source (e.g., xenon arc lamp) for a specified duration. The change in color is then evaluated against a standard scale, such as the Blue Wool Scale, where a higher rating indicates better lightfastness.

**Thermal Stability:** Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of the pigment. TGA measures the change in mass of the sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow to or from the sample as it is heated, revealing information about phase transitions.

## Toxicological Profile

**Pigment Red 48:1** is generally considered to have a low order of acute toxicity. The available toxicological data is summarized below.

**Table 3: Acute Toxicity Data**

Test	Species	Route	Result
LD50	Rat	Oral	> 6400 mg/kg bw <sup>[9]</sup> <sup>[10]</sup>
LC50	Rat	Inhalation	> 4.76 mg/L air <sup>[9]</sup> <sup>[10]</sup>
LD50	Rat	Dermal	> 2500 mg/kg bw <sup>[9]</sup> <sup>[10]</sup>

**Table 4: Ecotoxicity Data**

Test	Species	Duration	Result
LC50	Danio rerio (Zebra fish)	96 h	> 100 mg/L[10]
EC50	Daphnia magna (Water flea)	48 h	> 100 mg/L[10]
EC50	Pseudokirchneriella subcapitata (Green algae)	72 h	190 mg/L[10]

Disclaimer: This document is intended for informational purposes for a technical audience. All handling of this chemical should be performed by trained professionals in a laboratory setting with appropriate personal protective equipment, following the guidelines of the relevant safety data sheet.

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